2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide is an organic compound with the molecular formula C11H11ClN2O3 This compound is characterized by the presence of a chloro group, a cyclopropylethyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide typically involves the following steps:
Nitration: The nitration of 4-chlorobenzamide to introduce the nitro group at the para position.
Amidation: The final step involves the formation of the amide bond to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Reduction: The major product is 2-chloro-N-(1-cyclopropylethyl)-4-aminobenzamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.
Hydrolysis: The products are 2-chloro-4-nitrobenzoic acid and the corresponding amine.
Scientific Research Applications
2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro and cyclopropylethyl groups contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-cyclopropylethyl)acetamide
- 2-chloro-N-(1-cyclopropylethyl)-4-methylaniline
- 2-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide
Uniqueness
2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a cyclopropylethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The nitro group enhances its reactivity, while the cyclopropylethyl group influences its binding interactions and stability.
Properties
Molecular Formula |
C12H13ClN2O3 |
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Molecular Weight |
268.69 g/mol |
IUPAC Name |
2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide |
InChI |
InChI=1S/C12H13ClN2O3/c1-7(8-2-3-8)14-12(16)10-5-4-9(15(17)18)6-11(10)13/h4-8H,2-3H2,1H3,(H,14,16) |
InChI Key |
QPMFXXCXIWPRIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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